
5-Hydroxycytosine-13C, 15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxycytosine-13C, 15N2: is a stable isotope-labeled compound, specifically a labeled form of 5-Hydroxycytosine. This compound is marked with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. 5-Hydroxycytosine itself is an oxidized form of cytosine, one of the four main bases found in DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxycytosine-13C, 15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the cytosine molecule. This can be achieved through various chemical reactions that introduce these isotopes at specific positions within the molecule. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and specific catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound is often carried out by specialized chemical companies that have the capability to handle and incorporate stable isotopes. These companies use advanced techniques and equipment to ensure the high purity and precise labeling of the compound. The production process is typically carried out under controlled conditions to maintain the integrity of the isotopes .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxycytosine-13C, 15N2 can undergo various chemical reactions, including:
Oxidation: Conversion to other oxidized forms of cytosine.
Reduction: Reduction back to cytosine or other reduced forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives of cytosine, while reduction may revert it to cytosine .
Applications De Recherche Scientifique
5-Hydroxycytosine-13C, 15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of cytosine in various biochemical pathways.
Biology: Employed in studies of DNA and RNA to understand the role of cytosine modifications in genetic regulation and expression.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of cytosine-based drugs in the body.
Industry: Applied in the production of labeled nucleotides for use in various diagnostic and therapeutic applications
Mécanisme D'action
The mechanism of action of 5-Hydroxycytosine-13C, 15N2 involves its incorporation into DNA or RNA, where it can participate in various biochemical processes. The labeled isotopes allow researchers to track its movement and interactions within the cell. This compound can affect the stability and function of nucleic acids, influencing processes such as replication, transcription, and repair .
Comparaison Avec Des Composés Similaires
5-Hydroxycytosine: The unlabeled form of the compound.
5-Methylcytosine: Another modified form of cytosine involved in epigenetic regulation.
5-Formylcytosine: An oxidized derivative of 5-Methylcytosine.
Uniqueness: 5-Hydroxycytosine-13C, 15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This makes it particularly valuable in studies requiring detailed analysis of cytosine modifications and their effects on biological processes .
Propriétés
Numéro CAS |
181516-92-7 |
|---|---|
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
130.082 |
Nom IUPAC |
6-amino-5-hydroxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)/i4+1,6+1,7+1 |
Clé InChI |
NLLCDONDZDHLCI-XZQGXACKSA-N |
SMILES |
C1=NC(=O)NC(=C1O)N |
Synonymes |
6-Amino-5-hydroxy-2(1H)-pyrimidinone-13C, 15N2; 4-Amino-5-hydroxy-2(1H)-pyrimidinone-13C, 15N2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


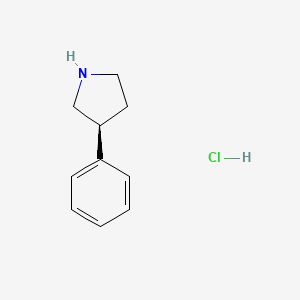
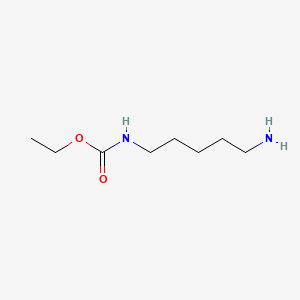
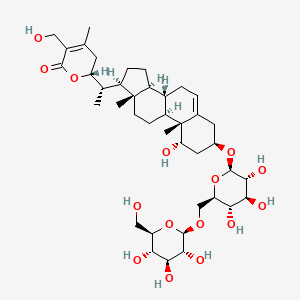
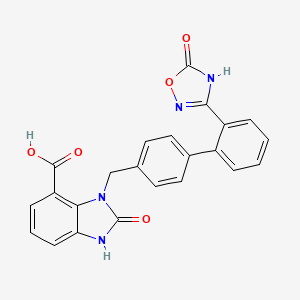
![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)
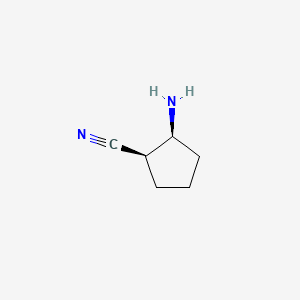
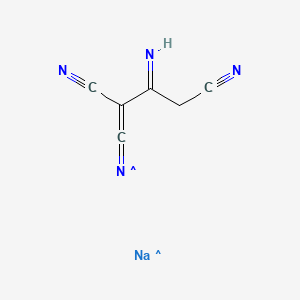
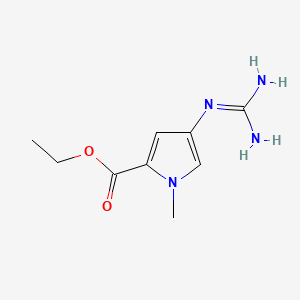
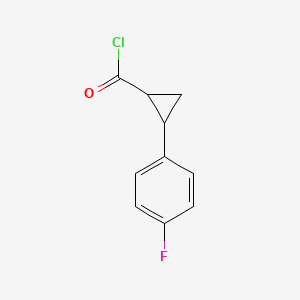
![2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide](/img/structure/B569243.png)
